
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes both difluoropyrimidine and trifluoromethylphenyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base, and an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The process may also include steps for purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways involved can vary, but the compound’s unique structure allows it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2,4-Difluoro-5-(3-(trifluoromethyl)phenyl)pyrimidine is unique due to the specific arrangement of fluorine atoms and the trifluoromethylphenyl group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity.
Eigenschaften
Molekularformel |
C11H5F5N2 |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
2,4-difluoro-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5F5N2/c12-9-8(5-17-10(13)18-9)6-2-1-3-7(4-6)11(14,15)16/h1-5H |
InChI-Schlüssel |
JBKNJYHPLOGQCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


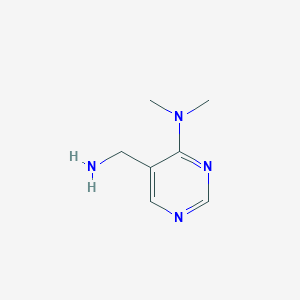
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)
![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)
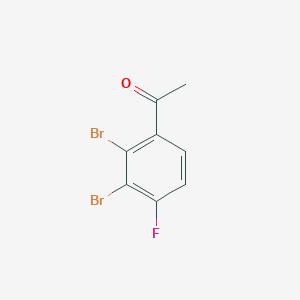
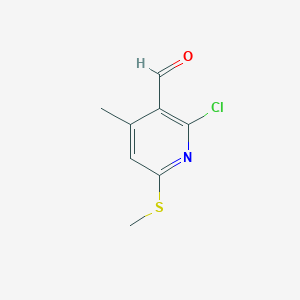
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
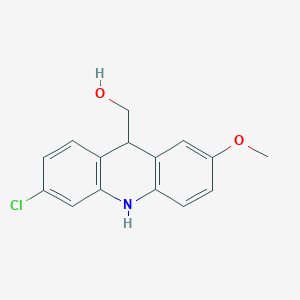
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
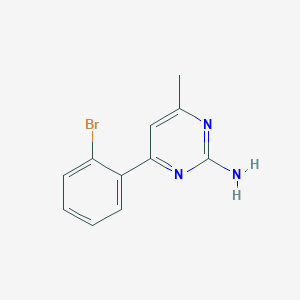

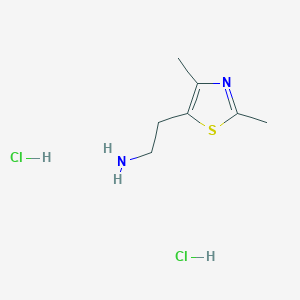
![Ethyl 2,7,7-trimethyl-5-phenyl-4,7-dihydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B13105747.png)
![tert-Butyl 7-oxo-7H-spiro[furo[3,4-b]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13105754.png)
